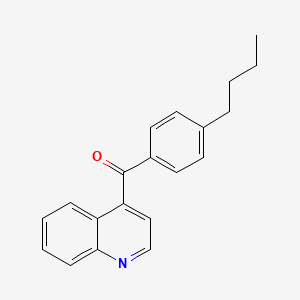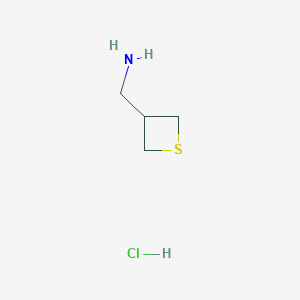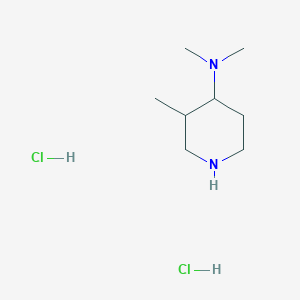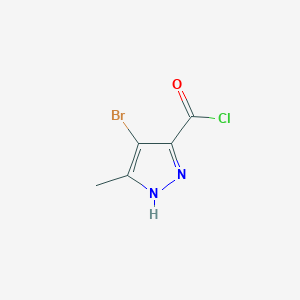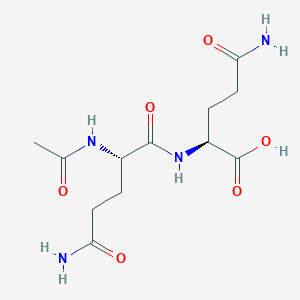![molecular formula C15H21NO B1383094 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine CAS No. 1330764-71-0](/img/structure/B1383094.png)
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
Übersicht
Beschreibung
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a chemical compound with the molecular formula C15H21NO1. It has a molecular weight of 231.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. However, there are studies on the synthesis of related pyrano[2,3-c]pyrazole derivatives2. These studies report the use of green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites2.Molecular Structure Analysis
The molecular structure of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom1. Unfortunately, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. However, related pyrano[2,3-c]pyrazole derivatives have been synthesized through various reactions, including ring cleavage methodology reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine are not readily available in the sources I found.Wissenschaftliche Forschungsanwendungen
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry .
- Application : The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Method : The synthesis of 2H-pyrans has been achieved through various methods, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .
- Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Synthesis of Pyrano[2,3-c]-pyrazoles
- Field : Green Chemistry .
- Application : A green and efficient synthesis method for pyrano[2,3-c]-pyrazoles has been developed .
- Method : This method employs DL-alpha-tocopherol methoxypolyethylene glycol succinate solution (TPGS-750-M) as a green and biodegradable surfactant in water .
- Results : The compounds synthesized using this novel method were characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry .
-
Green Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives
- Field : Green Chemistry .
- Application : The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .
- Method : This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
- Results : These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
-
Efficient Synthesis and Biological Evaluation of New Benzopyran Derivatives
- Field : Medicinal Chemistry .
- Application : Benzopyran derivatives have been synthesized and evaluated for their biological activities .
- Method : The specific method of synthesis is not mentioned in the available information .
- Results : A similar trend was observed for most of these compounds against V. cholerae bacteria .
-
Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole Derivatives
- Field : Medicinal Chemistry .
- Application : Pyrano[2,3-c]-pyrazole derivatives have been designed, synthesized, and evaluated for their biological activities .
- Method : The specific method of synthesis is not mentioned in the available information .
- Results : The results of the biological evaluation are not mentioned in the available information .
- Green Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives
- Field : Green Chemistry .
- Application : The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .
- Method : This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
- Results : These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of pyrano[2,3-c]pyrazole derivatives, which are structurally related to 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, include the development of green methodologies for their synthesis2. These methodologies aim to be more environmentally friendly and resource-efficient2.
Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, please refer to the latest scientific literature and databases.
Eigenschaften
IUPAC Name |
7-benzyl-2,3,4,4a,5,6,8,8a-octahydropyrano[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-14-7-4-10-17-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONCAAJZIXQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCN(CC2OC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



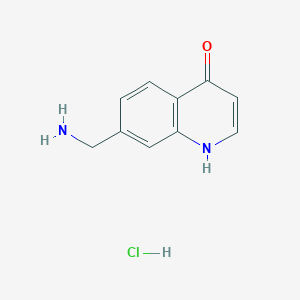
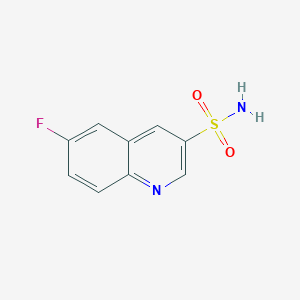
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)
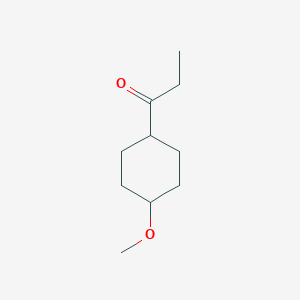
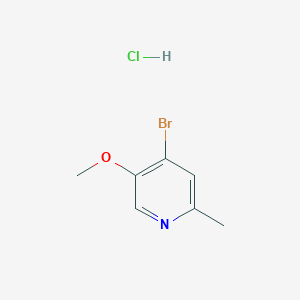
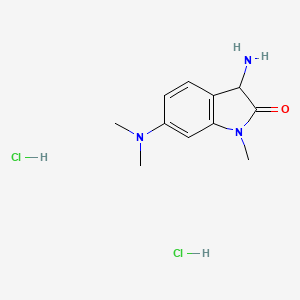
amine hydrochloride](/img/structure/B1383018.png)
![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)

